molecular formula C11H16BrNO2S B15304371 Tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate

Tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate

Cat. No.: B15304371
M. Wt: 306.22 g/mol
InChI Key: RACXPBXUNFXHOS-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate is a chemical compound with the molecular formula C11H16BrNO2S It is a derivative of carbamate and contains a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-bromothiophen-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbamate group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (triethylamine), solvents (dichloromethane, toluene).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Substituted thiophene derivatives.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate is used as an intermediate in the synthesis of more complex molecules. It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .

Biology

In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may serve as a precursor for the development of pharmaceuticals or agrochemicals.

Medicine

Industry

In the industrial sector, tert-butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with desirable properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate is not well-studied. its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The bromothiophene moiety could play a role in binding to these targets, while the carbamate group may influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(4-chlorothiophen-2-yl)methyl]-N-methylcarbamate
  • tert-Butyl N-[(4-fluorothiophen-2-yl)methyl]-N-methylcarbamate
  • tert-Butyl N-[(4-iodothiophen-2-yl)methyl]-N-methylcarbamate

Uniqueness

tert-Butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate is unique due to the presence of the bromine atom in the thiophene ring. This bromine atom can participate in various chemical reactions, such as substitution and cross-coupling, making the compound a versatile intermediate in organic synthesis. Additionally, the combination of the bromothiophene moiety and the carbamate group provides a unique structural framework that can be exploited for the development of new materials and bioactive molecules.

Properties

Molecular Formula

C11H16BrNO2S

Molecular Weight

306.22 g/mol

IUPAC Name

tert-butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C11H16BrNO2S/c1-11(2,3)15-10(14)13(4)6-9-5-8(12)7-16-9/h5,7H,6H2,1-4H3

InChI Key

RACXPBXUNFXHOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CS1)Br

Origin of Product

United States

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